![molecular formula C24H25ClN2O4 B3410717 5-((2-chlorobenzyl)oxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one CAS No. 898440-14-7](/img/structure/B3410717.png)
5-((2-chlorobenzyl)oxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one
Overview
Description
5-((2-chlorobenzyl)oxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C24H25ClN2O4 and its molecular weight is 440.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound 5-((2-chlorobenzyl)oxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one (CAS Number: 898440-14-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 440.9 g/mol. The structure includes a pyranone core, which is often associated with various pharmacological effects due to its ability to interact with biological targets.
Property | Value |
---|---|
CAS Number | 898440-14-7 |
Molecular Formula | C₃₄H₂₅ClN₂O₄ |
Molecular Weight | 440.9 g/mol |
Density | N/A |
Melting Point | N/A |
Boiling Point | N/A |
The biological activity of this compound may be attributed to several mechanisms:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit the proliferation of cancer cells. The presence of the piperazine moiety is particularly relevant, as it has been shown to interact with various cellular pathways involved in tumor growth and survival .
- Enzyme Inhibition : The compound may exhibit inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease, which are significant in various physiological and pathological processes .
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity against a range of bacterial strains, suggesting that this compound may also possess antimicrobial properties .
Study on Anticancer Activity
A study focused on derivatives of pyranones reported that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing potency and selectivity against cancer cells .
Enzyme Inhibition Studies
In a comparative analysis, several derivatives were synthesized and evaluated for their AChE inhibitory activity. The results indicated that modifications in the piperazine structure could lead to varying degrees of enzyme inhibition, with some derivatives showing IC50 values significantly lower than standard inhibitors .
Biological Activity Table
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with piperazine structures exhibit antidepressant properties. The incorporation of the 4-methoxyphenyl group may enhance the interaction with serotonin receptors, potentially increasing the efficacy of this compound as an antidepressant.
Case Study : A study conducted on similar piperazine derivatives demonstrated a significant reduction in depressive-like behavior in rodent models when administered at specific dosages, suggesting that 5-((2-chlorobenzyl)oxy)-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one may have similar effects .
Antipsychotic Potential
The structural similarities to known antipsychotic agents suggest that this compound could also exhibit antipsychotic properties. The piperazine ring is crucial for binding to dopamine receptors, which are often targeted in the treatment of schizophrenia.
Data Table - Antipsychotic Activity Comparison
Compound Name | Binding Affinity (Ki, nM) | Efficacy (%) |
---|---|---|
Compound A | 20 | 85 |
Compound B | 15 | 90 |
This compound | TBD | TBD |
Neuroprotective Effects
Preliminary studies suggest that compounds similar to this compound may offer neuroprotective benefits, particularly against neurodegenerative diseases such as Alzheimer's. The mechanism may involve the modulation of neurotransmitter levels or direct antioxidant activity.
Case Study : In vitro assays demonstrated that related compounds reduced oxidative stress markers in neuronal cell cultures, indicating potential neuroprotective mechanisms .
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is crucial for its application in therapeutics. Studies on similar structures indicate moderate bioavailability and a half-life conducive to daily dosing regimens.
Safety Profile
Toxicological assessments are essential for determining the safety of new compounds. Initial findings suggest that structurally related compounds exhibit low toxicity profiles in animal models, which bodes well for further development.
Data Table - Toxicity Assessment
Compound Name | LD50 (mg/kg) | Observed Toxicity |
---|---|---|
Compound A | 500 | None |
Compound B | 450 | Mild |
This compound | TBD | TBD |
Properties
IUPAC Name |
5-[(2-chlorophenyl)methoxy]-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4/c1-29-20-8-6-19(7-9-20)27-12-10-26(11-13-27)15-21-14-23(28)24(17-30-21)31-16-18-4-2-3-5-22(18)25/h2-9,14,17H,10-13,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSGCCIXPMQPKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.